3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran is a complex organic compound with the molecular formula C15H19BrO. This compound is characterized by its unique structure, which includes a bromine atom and multiple methyl groups attached to a benzofuran ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran typically involves the bromination of a precursor compound, followed by cyclization to form the benzofuran ring. One common method involves the bromination of 5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The presence of the bromine atom and methyl groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of a furan ring.
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Contains an aldehyde group instead of a furan ring.
Uniqueness
The unique combination of a bromine atom and multiple methyl groups attached to a benzofuran ring distinguishes 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran from other similar compounds. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H19BrO |
---|---|
Molecular Weight |
307.22 g/mol |
IUPAC Name |
3-bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran |
InChI |
InChI=1S/C16H19BrO/c1-15(2)5-6-16(3,4)12-8-14-10(7-11(12)15)13(17)9-18-14/h7-9H,5-6H2,1-4H3 |
InChI Key |
WWPSZAZHEHDMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C(=C2)OC=C3Br)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.